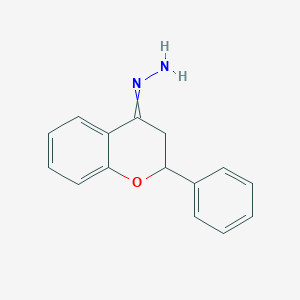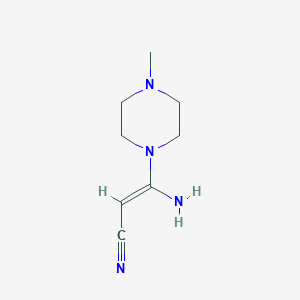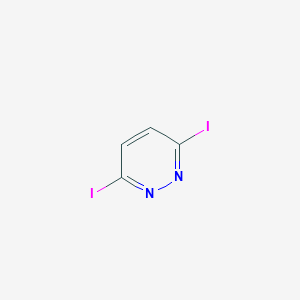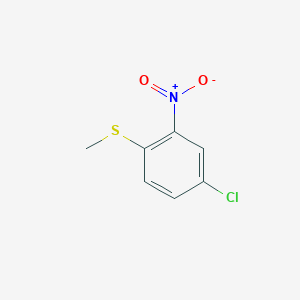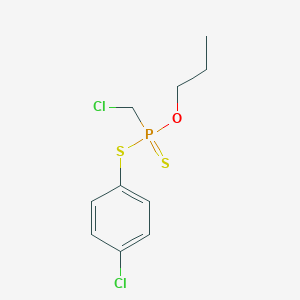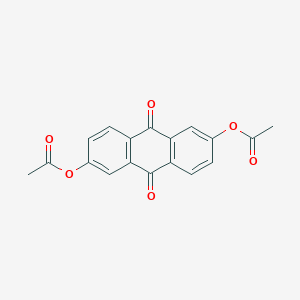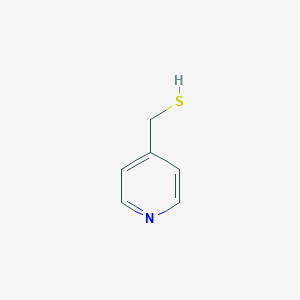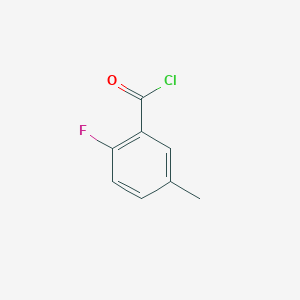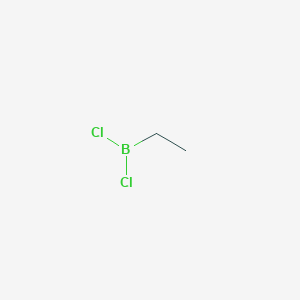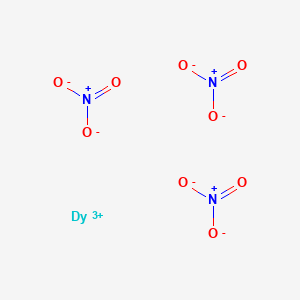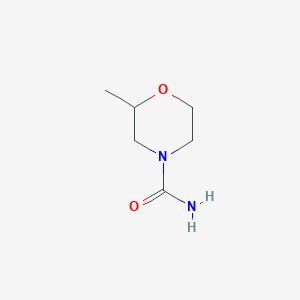
2-Methylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylmorpholine-4-carboxamide, also known as MMCA, is a chemical compound that is widely used in scientific research. It is a derivative of morpholine and is commonly used as a reagent in organic synthesis. MMCA has a unique chemical structure that makes it highly useful in various biochemical and physiological studies. In
Mecanismo De Acción
2-Methylmorpholine-4-carboxamide works by inhibiting the activity of certain enzymes, such as acyl-CoA:cholesterol acyltransferase (ACAT) and diacylglycerol acyltransferase (DGAT). This inhibition leads to a decrease in the production of cholesterol and triglycerides, which are major contributors to the development of cardiovascular diseases. 2-Methylmorpholine-4-carboxamide also has anti-inflammatory properties, which make it useful in the treatment of various inflammatory conditions.
Efectos Bioquímicos Y Fisiológicos
2-Methylmorpholine-4-carboxamide has various biochemical and physiological effects. It has been shown to decrease the levels of cholesterol and triglycerides in the blood, which can help prevent the development of cardiovascular diseases. 2-Methylmorpholine-4-carboxamide also has anti-inflammatory properties, which make it useful in the treatment of various inflammatory conditions, such as rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Methylmorpholine-4-carboxamide in lab experiments is its ability to inhibit the activity of certain enzymes, which can help researchers understand the mechanisms of various diseases. 2-Methylmorpholine-4-carboxamide is also relatively easy to synthesize and is readily available. However, one of the limitations of using 2-Methylmorpholine-4-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for the use of 2-Methylmorpholine-4-carboxamide in scientific research. One area of interest is the development of new anti-cancer drugs that utilize 2-Methylmorpholine-4-carboxamide as a building block. 2-Methylmorpholine-4-carboxamide is also being studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, which is a major contributor to the development of the disease. Additionally, 2-Methylmorpholine-4-carboxamide is being studied for its potential use in the treatment of various metabolic disorders, such as diabetes and obesity.
Métodos De Síntesis
2-Methylmorpholine-4-carboxamide can be synthesized using various methods. One of the most common methods is the reaction of 2-methylmorpholine with phosgene, followed by the reaction of the resulting product with ammonia. Another method involves the reaction of 2-methylmorpholine with chloroformate, followed by the reaction with ammonia. Both methods are efficient and yield high-quality 2-Methylmorpholine-4-carboxamide.
Aplicaciones Científicas De Investigación
2-Methylmorpholine-4-carboxamide has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the synthesis of peptides and proteins. 2-Methylmorpholine-4-carboxamide is also used in the preparation of various pharmaceuticals, such as anti-cancer drugs and anti-inflammatory drugs. 2-Methylmorpholine-4-carboxamide is also used as a building block in the synthesis of various polymers and materials.
Propiedades
Número CAS |
139994-84-6 |
|---|---|
Nombre del producto |
2-Methylmorpholine-4-carboxamide |
Fórmula molecular |
C6H12N2O2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2-methylmorpholine-4-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-5-4-8(6(7)9)2-3-10-5/h5H,2-4H2,1H3,(H2,7,9) |
Clave InChI |
PSBKPDBAKUAHJD-UHFFFAOYSA-N |
SMILES |
CC1CN(CCO1)C(=O)N |
SMILES canónico |
CC1CN(CCO1)C(=O)N |
Sinónimos |
4-Morpholinecarboxamide,2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




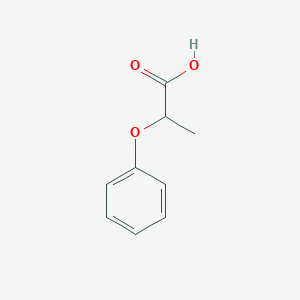
![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)
